Methyl 2-aminothiazole-5-carboxylate
Overview
Description
Methyl 2-aminothiazole-5-carboxylate is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. It is a derivative of thiazole, a five-membered ring compound, and is known for its significant biological activities. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents .
Mechanism of Action
Target of Action
Methyl 2-aminothiazole-5-carboxylate is a derivative of 2-aminothiazole, which has been identified as a promising scaffold in medicinal chemistry and drug discovery research . This compound is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
2-aminothiazole derivatives have been found to interact with multiple enzyme targets such as egfr/vgfer kinase . These interactions can lead to the inhibition of these enzymes, thereby disrupting the growth and proliferation of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in cell growth and proliferation, given its anticancer activity . By inhibiting key enzymes in these pathways, the compound can disrupt the normal functioning of cancer cells and prevent their growth .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell growth and proliferation . This is achieved through its interactions with key enzymes involved in these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid heat and moisture . These conditions can affect the stability of the compound and potentially its efficacy .
Biochemical Analysis
Biochemical Properties
Methyl 2-aminothiazole-5-carboxylate is known to interact with various enzymes, proteins, and other biomoleculesIt’s worth noting that 2-aminothiazole derivatives, which this compound is a part of, have been associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Cellular Effects
2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
2-aminothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminothiazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 2-chloro-3-oxopropionate with thiourea in water under reflux conditions. The reaction mixture is then neutralized with sodium hydroxide to yield the desired product . Another method involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The amino group can undergo diazotization followed by substitution with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Methyl 2-aminothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-aminothiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring. Similar compounds include:
2-Aminothiazole: Lacks the ester group and has different biological activities.
Thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester.
Methyl 2-aminothiazole-4-carboxylate: Has the ester group at a different position on the thiazole ring.
These compounds share some biological activities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
methyl 2-amino-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNNCGWBDJHCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285518 | |
Record name | Methyl 2-aminothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-61-0 | |
Record name | 6633-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-aminothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Aminothiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is a key characteristic of the synthesis of Methyl 2-aminothiazole-5-carboxylate?
A1: A significant characteristic is the efficient one-pot synthesis method. This approach uses readily available starting materials like methyl β-methoxyacrylate, N-bromosuccinimide, water, and thiourea to produce this compound in a 71% yield. [] This method offers a streamlined approach compared to multi-step syntheses, potentially simplifying production and reducing waste. You can find more details about this synthesis in the paper titled "A simple synthesis of this compound and methyl 2-bromothiazole-5-carboxylate." []
Q2: How can this compound be further modified?
A2: this compound serves as a versatile precursor for other compounds. For example, it can be transformed into Methyl 2-bromothiazole-5-carboxylate through a diazotization and bromination reaction sequence using sodium nitrite, sodium bromide, and copper sulfate. [] This brominated derivative expands the potential applications of this chemical class by introducing a reactive site for further functionalization. This transformation highlights the versatility of this compound as a building block in organic synthesis.
Q3: What is the structural characterization of a derivative of this compound?
A3: In the derivative Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, the thiazole ring maintains a planar conformation, with a very small mean deviation of 0.0011 Å from planarity. [] This planarity is a typical characteristic of aromatic heterocycles. The molecule also exhibits intramolecular C-H⋯O hydrogen bonds and intermolecular N—H⋯N hydrogen bonds, contributing to its overall structural stability and packing arrangement. [] These structural details, described in the paper "Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate," provide valuable insights for understanding its potential interactions and reactivity. []
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